molecular formula C21H20F2N4O2 B2687399 (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone CAS No. 2034248-48-9

(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Cat. No.: B2687399
CAS No.: 2034248-48-9
M. Wt: 398.414
InChI Key: ANZLCSDORJLYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Fluoropyrimidine Derivatives

The fluoropyrimidine class originated with 5-fluorouracil (5-FU), synthesized in 1957 by Charles Heidelberger as a uracil analog designed to disrupt nucleic acid synthesis in cancer cells. Early studies assumed 5-FU primarily inhibited thymidylate synthase, incorporating into DNA to block replication. However, recent research reveals ribosomal RNA (rRNA) processing as its dominant mechanism, where 5-FU incorporation into rRNA triggers ribosome dysfunction and cancer cell apoptosis. This paradigm shift underscores the complexity of fluoropyrimidine biology and informs modern derivatization strategies.

Prodrug development addressed 5-FU’s pharmacokinetic limitations. Tegafur (FT-207), a masked 5-FU derivative, demonstrated improved tumor selectivity through hepatic cytochrome P450-mediated activation. Combining FT-207 with uracil (UFT therapy) enhanced 5-FU bioavailability by inhibiting dihydropyrimidine dehydrogenase, its primary catabolic enzyme. Later innovations included 5’-deoxy-5-fluorouridine (5’DFUR), activated by tumor-specific pyrimidine nucleoside phosphorylase, and infusional 5-FU regimens that optimized exposure while reducing systemic toxicity. These advances established fluoropyrimidines as versatile scaffolds for structural hybridization.

Pyrrolidine Scaffolds in Contemporary Drug Design

Pyrrolidine’s saturated five-membered ring provides three-dimensional structural diversity critical for drug-target interactions. Its sp³-hybridized carbons enable pseudorotation, allowing substituents to adopt spatially distinct conformations while maintaining metabolic stability. Industrial synthesis via catalytic amination of 1,4-butanediol and laboratory routes like 4-chlorobutylamine cyclization ensure scalable production.

In oncology, pyrrolidine derivatives exploit stereoelectronic effects to enhance binding affinity. For example, spirooxindole-pyrrolidine hybrids inhibit MDM2-p53 interactions by mimicking α-helical motifs, while pyrrolidine-2,5-dione derivatives disrupt tubulin polymerization through hydrophobic cavity binding. Substituent positioning profoundly affects activity: C3-methylation in pyrrolidine antifolates improves dihydrofolate reductase inhibition, whereas N-alkylation modulates blood-brain barrier penetration for CNS-targeted agents.

Significance of Pyrrole-Based Frameworks in Medicinal Chemistry

Pyrrole’s electron-rich aromatic system facilitates π-π stacking and hydrogen bonding with biological targets. Clinically approved pyrrole-containing drugs include:

  • Ketorolac : A nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) via pyrrole-mediated hydrophobic interactions.
  • Sunitinib : A tyrosine kinase inhibitor where the pyrrole ring anchors to ATP-binding pockets of VEGF/PDGF receptors.
  • Remdesivir : An antiviral prodrug whose pyrrolotriazine moiety binds SARS-CoV-2 RNA-dependent RNA polymerase.

Recent studies highlight pyrrole’s adaptability in hybrid molecules. 4-(4-Fluorophenyl)-1H-pyrrole derivatives exhibit dual EGFR/HER2 inhibition, while 2-acetylpyrrole conjugates modulate NF-κB signaling in inflammatory cancers. Fluorination at the para position, as seen in the target compound, enhances metabolic stability and passive diffusion across phospholipid bilayers.

Rationale for Structural Integration of Multiple Pharmacophores

The hybrid structure of (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone merges three pharmacophores with complementary mechanisms:

Pharmacophore Role Structural Contribution
5-Fluoropyrimidine RNA/DNA synthesis inhibition Ethyl group at C6 enhances lipophilicity; fluorine at C5 blocks methylation.
Pyrrolidine linker Conformational flexibility and metabolic stabilization Oxygen at C3 optimizes hydrogen bonding; N-methanone improves solubility.
4-(4-Fluorophenyl)pyrrole Target-specific binding (e.g., kinase inhibition) Fluorophenyl group directs hydrophobic interactions with ATP pockets.

This integration aims to synergize fluoropyrimidine’s antimetabolite activity with pyrrole’s kinase modulation, while the pyrrolidine spacer balances pharmacokinetics. Molecular modeling suggests the ethyl-fluoropyrimidine moiety inserts into rRNA stem-loops, whereas the fluorophenylpyrrole engages tyrosine kinase allosteric sites.

Properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O2/c1-2-17-19(23)20(26-12-25-17)29-16-7-8-27(11-16)21(28)18-9-14(10-24-18)13-3-5-15(22)6-4-13/h3-6,9-10,12,16,24H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZLCSDORJLYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including nucleophilic substitution and condensation reactions. The process starts with the preparation of intermediates such as 6-ethyl-5-fluoropyrimidin-4-yl and 4-(4-fluorophenyl)-1H-pyrrol-2-yl. These intermediates are then reacted with appropriate reagents under controlled conditions to form the final compound. Key steps include:

  • Nucleophilic Substitution: The pyrrolidin-1-yl group is introduced through a nucleophilic substitution reaction with 6-ethyl-5-fluoropyrimidin-4-yl.

  • Condensation Reaction: The resulting product undergoes condensation with 4-(4-fluorophenyl)-1H-pyrrol-2-ylmethanone to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound might involve similar synthetic routes but on a larger scale. This requires precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reaction monitoring are often employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of pyrrolidine and pyrrole rings makes it susceptible to oxidative reactions.

  • Reduction: The fluorinated aromatic rings can participate in reduction reactions under specific conditions.

  • Substitution: The methanone group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride in anhydrous solvents.

  • Substitution: Nucleophilic reagents such as amines or thiols under mild heating.

Major Products

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or hydrocarbons.

Scientific Research Applications

Structural Overview

The molecular structure of the compound includes:

  • Pyrrolidine ring : A five-membered ring containing nitrogen, contributing to the compound's biological activity.
  • Fluorinated pyrimidine derivative : The 5-fluoro group enhances the compound's interaction with biological targets.
  • Phenyl and thiophene moieties : These aromatic groups may influence the compound's pharmacokinetics and binding affinity.

The molecular formula is C19H20FN3O2C_{19}H_{20}FN_3O_2 with a molecular weight of approximately 335.4 g/mol.

Anticancer Potential

Preliminary studies indicate that the fluoropyrimidine component enhances the compound's anticancer activity. Fluorinated pyrimidines are known for their efficacy in cancer treatment, as they can inhibit key enzymes involved in nucleic acid synthesis, potentially leading to reduced cancer cell proliferation and migration.

Enzyme Inhibition

The compound may effectively bind to specific enzymes involved in metabolic pathways. This binding could modulate enzyme activity, leading to significant biological effects. For instance, compounds with similar structures have shown promise as inhibitors of enzymes associated with various diseases, including cancer and hypertension .

Neuroprotective Effects

Compounds with similar structural features have been associated with neuroprotective properties. The presence of the pyrrolidine and thiophene rings suggests potential interactions with neuroreceptors or enzymes involved in neurodegenerative processes, although empirical testing is required to confirm these effects .

A study published in a peer-reviewed journal highlighted the anticancer properties of similar fluoropyrimidine derivatives. The research demonstrated that these compounds significantly inhibited cell proliferation in various cancer cell lines, indicating a potential pathway for developing new anticancer agents .

Mechanism of Action Research

Research into the mechanism of action for compounds like (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone suggests that they interact with protein targets, including enzymes and receptors, modulating signaling pathways related to cell proliferation and apoptosis .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. Its structure allows it to fit into active sites of enzymes or receptors, modulating their activity. The fluorinated rings might enhance its binding affinity through interactions like hydrogen bonding and π-π stacking. The exact pathways depend on the context of its use, whether it is in a chemical reaction or a biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic features of (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone and related compounds:

Compound Name Core Structure Key Substituents Bioactivity (if reported) Synthesis Yield/Notes References
Target Compound Pyrimidine + Pyrrole 6-ethyl-5-fluoro (pyrimidine), 4-fluorophenyl (pyrrole) Not explicitly reported Methodology not detailed in evidence -
1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one Pyrrolo[2,3-d]pyrimidine + Indole 4-fluoroindoline, trifluoromethylphenyl Not specified 58% yield via coupling reaction
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidinone tert-butyl, 4-fluoro-2-hydroxyphenyl Not specified Synthesized via general procedure
(R)/(S)-2-(1-(4-amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo[3,4-c]pyrimidine + Chromenone 3-fluoro-4-morpholinophenyl, 5-fluoro-3-fluorophenyl Kinase inhibition (implied by core) 10% yield, 96.21% enantiomeric excess
2-(3-fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidinone 3-fluoro-4-methoxyphenyl, tetrahydropyridinyl Not specified Patent example (no yield reported)

Key Structural and Functional Insights

Fluorine Substitution Patterns

The target compound and its analogs (e.g., ) utilize fluorine atoms to modulate electronic properties, lipophilicity, and metabolic stability. For instance, the 4-fluorophenyl group in the target compound may enhance π-π stacking interactions in biological targets, similar to the 3-fluoro-4-morpholinophenyl group in the chromenone derivative . Fluorine at the pyrimidine 5-position (target compound) could reduce oxidative metabolism compared to non-fluorinated analogs.

Heterocyclic Linkers and Bridging Groups

The pyrrolidinyloxy bridge in the target compound provides conformational flexibility, contrasting with rigid linkers like the ethanone group in the pyrrolo[2,3-d]pyrimidine derivative . Such flexibility may influence binding kinetics but could also increase entropic penalties during target engagement.

Bioactivity Trends

For example, ferroptosis-inducing compounds (FINs) with fluorinated aromatic systems exhibit selective cytotoxicity in oral squamous cell carcinoma (OSCC) .

Biological Activity

The compound (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a synthetic organic molecule that integrates a pyrrolidine ring, a fluorinated pyrimidine derivative, and a phenyl group. Its unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C20H20FN3O4C_{20}H_{20}FN_3O_4 with a molecular weight of approximately 385.395 g/mol. The presence of fluorine in the structure is significant, as fluorinated compounds often exhibit enhanced biological activity due to their electronic properties.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. The fluoropyrimidine moiety is known for its role in inhibiting certain enzymes and receptors associated with cancer and other diseases. The pyrrolidine ring enhances binding affinity, which may lead to the disruption of cellular processes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis or other metabolic pathways.
  • Receptor Interaction : It could modulate receptor activity, influencing signal transduction pathways related to cell proliferation and survival.

Biological Activities

Preliminary studies suggest that this compound exhibits several promising biological activities:

  • Anticancer Activity : The fluoropyrimidine component has been associated with anticancer properties, potentially enhancing efficacy against various cancer cell lines.
  • Antimicrobial Effects : Similar compounds have shown antibacterial and antifungal activities, suggesting potential applications in treating infections.
  • Enzyme Inhibition : Studies indicate that derivatives of pyrrolidine can inhibit enzymes such as cholinesterases and carbonic anhydrases, which are relevant in various therapeutic contexts.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of tumor growth in various cancer cell lines; fluorinated compounds show promise.
AntimicrobialExhibits antibacterial activity against Gram-positive and Gram-negative bacteria.
Enzyme InhibitionEffective against cholinesterases; potential for treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study assessed the efficacy of similar pyrimidine derivatives against A431 vulvar epidermal carcinoma cells. Results indicated significant inhibition of cell proliferation and migration, highlighting the potential of fluorinated pyrimidines in cancer therapy .

Case Study 2: Antimicrobial Effects

Research on pyrrolidine derivatives demonstrated notable antimicrobial activity against various pathogens, including resistant strains like MRSA. The mechanism was linked to disruption of bacterial cell wall synthesis .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for this compound, and how do reaction conditions impact yield?

  • Methodological Answer : A common approach involves refluxing intermediates (e.g., chloranil as an oxidizing agent) in xylene for 25–30 hours, followed by alkaline workup and recrystallization from methanol to achieve purity . Key parameters include:

ParameterConditionImpact on Yield/Purity
SolventXyleneHigh boiling point aids reflux
Reaction Time25–30 hoursEnsures complete conversion
PurificationRecrystallization (methanol)Removes unreacted impurities
  • Alternative methods may involve Suzuki-Miyaura coupling for fluorophenyl integration or microwave-assisted synthesis to reduce reaction time.

Q. How is structural integrity confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Assign peaks for fluoropyrimidine (δ ~8.5 ppm) and pyrrole protons (δ ~6.5–7.5 ppm).
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally similar pyrrolidinone derivatives .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₁H₂₀F₂N₄O₂).

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values in enzyme inhibition) require:

Orthogonal assays : Validate activity using fluorescence polarization and radiometric assays.

Structural-activity relationship (SAR) : Synthesize analogs (e.g., replace fluorophenyl with methoxyphenyl) to isolate contributing moieties .

Molecular docking : Compare binding poses in protein targets (e.g., kinases) using software like AutoDock Vina.

Q. What mechanistic insights exist for key synthetic steps, such as pyrimidine-pyrrolidine coupling?

  • Methodological Answer : The reaction likely proceeds via:

  • Nucleophilic aromatic substitution : Pyrrolidin-3-ol attacks the 4-position of the fluoropyrimidine ring.
  • Oxidative dehydrogenation : Chloranil facilitates aromatization, as seen in analogous pyrimidine syntheses .
  • Intermediate trapping : Use LC-MS to identify transient species (e.g., dihydro intermediates).

Q. How can computational modeling guide derivative design for improved pharmacokinetics?

  • Methodological Answer :

  • logP prediction : Tools like SwissADME assess lipophilicity; fluorinated groups reduce logP for enhanced solubility.
  • Metabolic stability : CYP450 metabolism sites are predicted via StarDrop, guiding methyl/ethyl substitutions .
  • Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) validates blood-brain barrier penetration potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.